molecular formula C12H15NO4 B1393495 2-(Tetrahydro-2H-pyran-4-ylmethoxy)isonicotinic acid CAS No. 1215846-28-8

2-(Tetrahydro-2H-pyran-4-ylmethoxy)isonicotinic acid

Cat. No. B1393495
CAS RN: 1215846-28-8
M. Wt: 237.25 g/mol
InChI Key: VLIWXVRVXQXXLN-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-ylmethoxy)isonicotinic acid is a chemical compound with the molecular formula C12H15NO4 . It falls under the category of Carboxylic Acids and Pyridines .

Scientific Research Applications

Electrochemical Reduction

The electrochemical reduction of isonicotinic acid has been studied in aqueous media. This research sheds light on the reduction mechanism of isonicotinic acid and its derivatives, which includes 2-(Tetrahydro-2H-pyran-4-ylmethoxy)isonicotinic acid. A detailed mechanism involving proton transfers and dehydration to form 4-formylpyridine is described (Mathieu, Meunier‐Prest, & Laviron, 1997).

Catalytic Synthesis

Isonicotinic acid has been used as a dual and biological organocatalyst in the synthesis of pyranopyrazoles. This application highlights its catalytic efficiency in facilitating green, simple, and efficient synthesis methods (Zolfigol et al., 2013).

Prins-Reaktionen

Research on Prins-Reaktionen with Arylaldehyden explores the addition of arylaldehydes to various compounds, including those related to isonicotinic acid. The study focuses on the formation of dihydro-2H-pyrans, demonstrating the chemical versatility of compounds related to isonicotinic acid (Griengl & Geppert, 1976).

Antioxidative and Antihypertensive Properties

A study on Sargassum wightii seaweed found antioxidative O-heterocyclic analogues, including 2H-pyran derivatives. These compounds showed potential as natural antioxidant and antihypertensive functional food supplements, which might include derivatives of isonicotinic acid (Maneesh & Chakraborty, 2018).

Lewis Acid-Base Catalytic Activity

The study on a polyoxometalate incorporating a 4p-4f cluster used isonicotinic acid as a component. This complex exhibited excellent Lewis acid-base catalytic activity, underscoring the potential of isonicotinic acid derivatives in catalysis (Yao et al., 2022).

properties

IUPAC Name

2-(oxan-4-ylmethoxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-12(15)10-1-4-13-11(7-10)17-8-9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIWXVRVXQXXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydro-2H-pyran-4-ylmethoxy)isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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